4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with methylthio and benzo[d]thiazol-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the reaction of 4-(methylthio)benzo[d]thiazol-2-amine with 4-(methylthio)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the benzamide or thiazole rings.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nitric acid, sulfuric acid, halogens, iron(III) chloride as catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzamide or thiazole derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(methylthio)benzo[d]thiazol-2-yl derivatives: Compounds with similar core structures but different substituents.
Benzamide derivatives: Compounds with variations in the substituents on the benzamide core.
Uniqueness
4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to the presence of both methylthio and benzo[d]thiazol-2-yl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methylsulfanyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-20-11-8-6-10(7-9-11)15(19)18-16-17-14-12(21-2)4-3-5-13(14)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUAQFSBOHJUMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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